Product packaging for xnf7 protein(Cat. No.:CAS No. 144591-59-3)

xnf7 protein

Cat. No.: B1175903
CAS No.: 144591-59-3
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Description

The Xnf7 protein (Xenopus nuclear factor 7) is a maternally expressed protein that functions as a crucial developmental regulator and a microtubule-associated protein (MAP) . This multi-functional protein is characterized by its distinct domains, including a zinc-binding RING finger, a B-box domain, and a coiled-coil region, which contribute to its diverse activities . In early embryonic development, Xnf7 is essential for dorsal-ventral patterning, where its regulated movement from the cytoplasm to the nucleus at the midblastula transition (MBT) executes a genetic program that confers dorsal or ventral identity to the mesoderm . During mitosis, Xnf7 localizes to the metaphase spindle and contributes directly to spindle integrity . Functional studies show that Xnf7 binds directly to microtubules and possesses C-terminal-dependent microtubule-bundling activity, which stabilizes spindle structure and makes it resistant to depolymerizing agents . While it also exhibits RING-finger-dependent E3 ubiquitin ligase activity, research indicates that its microtubule-bundling function, not its ligase activity, is critical for maintaining spindle organization . The protein's association with specific subcellular structures, such as the mitotic spindle and centrosomes, is dependent on phosphorylation and specific protein domains . Its metal-binding B-box domain has a unique tertiary fold that is structured only in the presence of zinc, representing a novel topology among zinc-binding motifs . This purified reagent is intended for research use only to further investigate the mechanisms of cell division, cytoskeletal organization, and embryonic patterning.

Properties

CAS No.

144591-59-3

Molecular Formula

C9H6BrF3N2O3

Synonyms

xnf7 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Xnf7 Protein

Primary Sequence Characteristics and Identity as a Nuclear Phosphoprotein

Xnf7 is characterized as a nuclear protein that undergoes stage-specific nuclear/cytoplasmic partitioning and phosphorylation, processes potentially linked to its function. nih.govembl.de The conceptual protein derived from the xnf7 cDNA contains several notable features in its primary sequence, including acidic domains, a novel zinc finger domain, putative protein kinase phosphorylation sites, and a bipartite basic nuclear localization signal. embl.de Xnf7 is present in the germinal vesicle (nucleus) of immature oocytes in a hypophosphorylated state. nih.gov During oocyte maturation, Xnf7 becomes phosphorylated and is released into the cytoplasm, where it remains throughout the early embryonic cleavage stages. nih.govnih.gov Re-entry into the nucleus occurs at the mid-blastula transition (MBT). nih.govbiologists.comnih.govnih.gov This dynamic change in subcellular localization coincides with changes in its phosphorylation state; Xnf7 is hyperphosphorylated in the cytoplasm and dephosphorylated upon nuclear re-entry. biologists.comnih.gov

Research has identified specific phosphorylation sites crucial for regulating Xnf7 localization. nih.gov Two key phosphorylation sites have been characterized: P1, involving a single threonine at position 103, and P2, comprising three clustered threonines at positions 209, 212, and 218. nih.gov Phosphorylation at both P1 and P2 is important for regulating Xnf7's localization. nih.gov In vitro studies have shown that the P1 site can be phosphorylated by cyclin B/Cdc2. nih.gov Kinases capable of phosphorylating the P2 site, purified from mature oocyte extracts, include mitogen-activated protein kinase (MAPK), which phosphorylates Thr212, and cyclin B/Cdc2, which phosphorylates Thr209 and Thr212. nih.gov These findings suggest that the localization of Xnf7 may be regulated by multiple kinase activation pathways. nih.gov

Functional Domain Analysis

Xnf7 contains several defined protein domains that are implicated in regulating developmental processes. embopress.orgrcsb.org A prominent feature is a tripartite motif, also known as the RBCC (RING, B-box, Coiled-Coil) motif, found in many TRIM (tripartite motif) proteins. embopress.orgrcsb.orgwikipedia.orgasm.org This motif comprises a zinc-binding RING finger, followed by a B-box domain, and a predicted alpha-helical coiled-coil domain. embopress.orgrcsb.orgwikipedia.orgasm.org

Tripartite Motif: RING Finger Domain

The tripartite motif in Xnf7 begins with a zinc-binding RING finger domain. embopress.orgrcsb.org The RING finger is a type of zinc finger domain characterized by a consensus sequence that coordinates zinc ions. embl.deresearchgate.net In the context of TRIM proteins, the RING finger is often located at the N-terminus and is also referred to as an A-box. wikipedia.org Analysis of the Xnf7 sequence revealed a consensus sequence typical of RING domains found in ubiquitin ligases. researchgate.netrupress.org Experimental evidence supports that Xnf7 possesses RING-finger-dependent E3-ubiquitin-ligase activity. researchgate.netnih.gov Mutations in the conserved cysteine residues that coordinate zinc binding within the RING finger inhibit this ligase activity. researchgate.net

B-Box Domain Features and Novel Topology

Following the RING finger, Xnf7 contains a B-box domain. embopress.orgrcsb.orgwikipedia.org The B-box is another type of zinc-binding domain, typically around 40 amino acid residues in length. wikipedia.org B-box domains can be classified into types 1 and 2 based on their consensus sequence and the spacing of zinc-binding residues. wikipedia.org Proteins containing B-box domains include transcription factors, ribonucleoproteins, and proto-oncoproteins. wikipedia.org Xnf7's B-box domain is part of the tripartite motif found in TRIM proteins, which typically contain a type 2 B-box and may also have a type 1. wikipedia.orgasm.org

The B-box domain of Xnf7 has been subject to structural characterization, revealing a novel topology. rcsb.orgnih.gov Solution structure determination by 1H NMR methods showed that the Xnf7 B-box comprises a monomer with two beta-strands, two helical turns, and three extended loop regions packed in a unique arrangement. rcsb.orgnih.gov Biochemical data and structure calculations indicate that one zinc atom is ligated in a Cys2-His2 tetrahedral arrangement within the Xnf7 B-box. rcsb.orgnih.gov Mutational analysis has demonstrated that not all of the seven conserved cysteines/histidines typically found in the B-box motif are involved in metal ligation in Xnf7. nih.gov The B-box structure of Xnf7 is distinct from other known zinc-binding motifs. rcsb.orgnih.gov The B-box domain has been shown to be involved in protein-protein interactions. biologists.com

Alpha-Helical Coiled-Coil Domain

Immediately C-terminal to the B-box domain within the tripartite motif is a predicted alpha-helical coiled-coil domain. embopress.orgrcsb.orgwikipedia.org Coiled-coil domains are structural motifs involved in protein-protein interactions, often mediating dimerization or multimerization. biologists.combiologists.com In the context of B-box-containing proteins, the coiled-coil domain is a conserved feature and is thought to play a role in the formation of protein complexes. biologists.combiologists.com Xnf7 has been detected within a large protein complex, and like other related proteins such as PML, Xnf7 can form homodimers mediated by its coiled-coil domain. biologists.com

Nuclear Localization Signal (NLS) and its Bipartite Nature

Xnf7 possesses a nuclear localization signal (NLS) that is crucial for its transport into the nucleus. nih.govbiologists.combiologists.comechinobase.org The Xnf7 NLS is located between amino acids 106 and 120 and is structurally similar to the bipartite basic NLS found in nucleoplasmin and other nuclear proteins. biologists.comechinobase.org A bipartite NLS typically consists of two clusters of basic amino acids separated by a spacer sequence. biologists.com In Xnf7, these two basic domains are separated by nine intervening amino acids. biologists.com Studies involving mutations in the Xnf7 NLS have shown that mutations in either of the bipartite basic domains inhibit nuclear accumulation, while mutations in the spacer sequences have no effect. nih.govbiologists.com This indicates that both basic regions are necessary for efficient nuclear targeting. biologists.com Despite possessing a functional NLS, Xnf7 remains cytoplasmic during early development until the MBT, suggesting a mechanism that interferes with NLS function during this period. nih.govbiologists.com

Cytoplasmic Retention Domain (CRD) Characteristics

The retention of Xnf7 in the cytoplasm prior to the MBT is not due to masking of its NLS but rather involves a unique anchoring mechanism mediated by a cytoplasmic retention domain (CRD). semanticscholar.orgnih.govnih.gov A 22-amino acid CRD has been defined in Xnf7, located between amino acids 52 and 73. semanticscholar.orgnih.govresearchgate.net This domain functions cooperatively with specific phosphorylation sites to retain Xnf7 in the cytoplasm until the MBT. semanticscholar.orgnih.govnih.govrupress.org Deletion of the CRD or mutations in the relevant phosphorylation sites result in the premature entry of Xnf7 into the nucleus. semanticscholar.orgnih.govnih.govrupress.org A mutation mimicking phosphorylation at one of the sites can lead to prolonged cytoplasmic retention. nih.govnih.govrupress.org The CRD is hypothesized to function by interacting with a cytoplasmic anchor protein. semanticscholar.orgnih.gov The presence of a similar CRD sequence in another B-box zinc finger protein that is also retained in the cytoplasm until the MBT in newts suggests this may be a conserved mechanism for regulating nuclear protein function during development. nih.govnih.gov

Here is a summary of the functional domains of Xnf7:

DomainLocation/CharacteristicsProposed Function(s)
RING FingerN-terminal part of Tripartite MotifE3-ubiquitin-ligase activity
B-Box DomainPart of Tripartite Motif, zinc-bindingProtein-protein interactions, novel topology
Coiled-Coil DomainC-terminal part of Tripartite MotifProtein-protein interactions, dimerization/multimerization
Nuclear Localization Signal (NLS)Amino acids 106-120, bipartite basicDirects protein to the nucleus
Cytoplasmic Retention Domain (CRD)Amino acids 52-73, 22 amino acidsMediates cytoplasmic retention via anchoring

Acidic Domains Implicated in Transcriptional Activation

The N-terminal acidic domain of Xnf7 has been experimentally shown to possess transcriptional activation capabilities. When tested in transfection assays, this acidic region was able to transactivate a reporter gene. nih.gov This finding supports the hypothesis that Xnf7 functions as a transcription factor. nih.gov Acidic domains are well-established as common transcriptional activation domains in many proteins. elifesciences.org These domains are typically rich in both acidic residues (such as aspartic and glutamic acid) and bulky hydrophobic residues. elifesciences.org Studies on other proteins have indicated that both the negative charge contributed by acidic residues and the presence of hydrophobic residues are important for their activation function. elifesciences.org

Structural Elucidation of Xnf7 Domains

Detailed structural studies have provided insights into the three-dimensional arrangement of specific domains within the Xnf7 protein, particularly its B-box zinc-binding domain.

Solution Structure Determination of the B-Box Zinc-Binding Domain by Nuclear Magnetic Resonance (NMR)

The solution structure of the XNF7 B-box zinc-binding domain was determined using 1H Nuclear Magnetic Resonance (NMR) methods at physiological pH. embopress.orgnih.govnih.govrcsb.orgechinobase.org This structural analysis revealed that the B-box domain exists as a monomer. embopress.orgnih.govnih.gov Its three-dimensional fold is distinct and represents a novel topology compared to other known zinc-binding motifs. embopress.orgnih.govnih.govechinobase.org The structure is composed of two beta-strands, two helical turns, and three extended loop regions, which are packed together in this unique arrangement. embopress.orgnih.govnih.gov The precision of the determined structure is indicated by the root mean square (r.m.s.) deviation for the best 18 calculated structures, which was 1.15 Å for backbone atoms and 1.94 Å for all atoms. embopress.orgnih.govnih.gov The structural data for the XNF7 B-box domain are available in the Protein Data Bank (PDB) under accession code 1FRE. rcsb.org

Insights from Mutational Analysis on Metal Ligation within Zinc-Binding Domains

Structural and biochemical analyses have shown that the Xnf7 B-box domain coordinates a single zinc atom per monomer. embopress.orgnih.govnih.govbiologists.com The zinc ion is ligated in a tetrahedral arrangement. embopress.orgnih.govnih.gov Mutational analysis, involving the study of mutant peptides, was employed to investigate the specific residues involved in metal ligation within the B-box motif. embopress.orgnih.govnih.gov While the B-box motif contains seven conserved cysteine and histidine residues that are potential metal ligands, mutational studies revealed that not all of these conserved residues are involved in the actual metal ligation in the Xnf7 B-box domain. embopress.orgnih.govnih.gov Based on NMR data and mutational analysis, the most probable ligands for the monomeric zinc ion in the Xnf7 B-box domain were identified as Cysteine 1, Histidine 2, Cysteine 5, and Histidine 6 (following the conserved numbering scheme for B-box ligands). biologists.com

Mutational analysis has also been applied to the RING finger domain of Xnf7 to understand its function, particularly its E3 ubiquitin ligase activity. Mutations substituting conserved cysteine residues critical for zinc coordination in the RING finger domain, such as C160A and C168A, were constructed to demonstrate the dependence of Xnf7's ubiquitin ligase activity on an intact RING finger. researchgate.net

Subcellular Localization and Dynamic Regulatory Mechanisms of Xnf7

Spatiotemporal Distribution of Xnf7 during Xenopus Development

The distribution of Xnf7 within the cell changes significantly during the progression of Xenopus development, from the oocyte stage through early embryogenesis. nih.govnih.gov

Localization in Oocyte Germinal Vesicle

Xnf7 is initially detected and enriched in the germinal vesicle (GV), the nucleus of the immature oocyte. nih.govnih.govechinobase.org In this state, Xnf7 is predominantly hypophosphorylated. nih.govechinobase.orgnih.gov

Cytoplasmic Retention during Early Embryonic Cleavage Stages

During oocyte maturation, Xnf7 is released into the cytoplasm. nih.govnih.gov This release is accompanied by hyperphosphorylation of the protein. nih.govnih.govnih.gov Xnf7 remains retained in the cytoplasm throughout the early embryonic cleavage stages and is not detectable in the nuclei during this period. nih.govnih.govnih.govresearchgate.net This cytoplasmic retention is a crucial mechanism to suppress its potential nuclear function before the mid-blastula transition. semanticscholar.org

Nuclear Re-entry at the Mid-Blastula Transition (MBT)

Xnf7 re-accumulates in the embryonic nuclei at the mid-blastula transition (MBT). nih.govnih.govnih.gov This nuclear re-entry correlates with an increase in the abundance of less phosphorylated isoforms of Xnf7. nih.gov The MBT is a critical stage in Xenopus development marked by the activation of the zygotic genome and significant changes in the cell cycle. semanticscholar.orgnsf.gov

Association with Interphase Nuclei and Mitotic Spindles in Cultured Cells

In cultured cells, Xnf7 has been observed to localize to interphase nuclei. nih.govnih.gov Furthermore, during mitosis, Xnf7 associates with mitotic spindles and chromosomes. nih.govnih.gov This association with mitotic structures suggests a potential role for Xnf7 in mitosis, in addition to its likely function as a transcription factor. nih.govnih.gov The association with these structures is dependent on specific protein domains and the phosphorylation of a particular site (site 2). nih.gov

Here is a summary of Xnf7 localization during Xenopus development:

Developmental StageSubcellular LocalizationPhosphorylation State
Immature Oocyte (Germinal Vesicle)Nucleus (Germinal Vesicle)Hypophosphorylated
Oocyte MaturationReleased to CytoplasmHyperphosphorylated
Early Embryonic Cleavage StagesCytoplasm (Retained)Hyperphosphorylated isoforms
Mid-Blastula Transition (MBT)Re-enters NucleiLess phosphorylated isoforms
Cultured Cells (Interphase)Interphase NucleiNot explicitly stated in sources
Cultured Cells (Mitosis)Mitotic Spindle and ChromosomesDependent on Site 2 phosphorylation nih.gov

Mechanisms Governing Nuclear-Cytoplasmic Transport

The controlled movement of Xnf7 between the nucleus and cytoplasm is regulated by specific mechanisms, including the function of its nuclear localization signal and cytoplasmic retention mechanisms. biologists.comsemanticscholar.orgresearchgate.net

Efficiency of the Nuclear Localization Signal (NLS) in Oocytes and Embryos

Xnf7 possesses a nuclear localization signal (NLS) that is similar to the bipartite basic NLS found in nucleoplasmin. nih.govbiologists.comsemanticscholar.org Studies have shown that the NLS of Xnf7 functions efficiently in oocytes, allowing newly synthesized Xnf7 to accumulate in the germinal vesicle within a few hours. nih.govbiologists.com The xnf7 NLS, when linked to pyruvate (B1213749) kinase, can also direct the efficient accumulation of this protein into nuclei of early embryos prior to the MBT. biologists.comnih.gov

Despite the efficient NLS, endogenous Xnf7 remains cytoplasmic during early cleavage stages until the MBT. biologists.comnih.gov This suggests that the retention of Xnf7 in the cytoplasm during early development is due to a mechanism that interferes with the function of the NLS or anchors the protein to a subcellular structure or complex. nih.govbiologists.comresearchgate.net This cytoplasmic retention involves a specific 22-amino acid cytoplasmic retention domain (CRD) and is regulated by the phosphorylation state of the protein at two sites (site 1 and site 2). nih.govnih.govsemanticscholar.org Phosphorylation of these sites functions cooperatively with the CRD to retain Xnf7 in the cytoplasm until the MBT. nih.govsemanticscholar.org

Mutations in the bipartite basic domains of the xnf7 NLS inhibit nuclear accumulation, while mutations in the spacer sequences have no effect. biologists.comnih.gov Deletion of the CRD or mutations in the phosphorylation sites can lead to the early entry of Xnf7 into the nucleus. nih.govsemanticscholar.org These findings indicate that while the NLS is functional, cytoplasmic retention mechanisms actively counteract nuclear import during early development. biologists.comsemanticscholar.orgresearchgate.net

The Unique Anchoring Mechanism of Cytoplasmic Retention Involving the CRD

Cytoplasmic retention of Xnf7 before the MBT is mediated by a unique anchoring mechanism that involves a specific 22-amino acid cytoplasmic retention domain (CRD). nih.govnih.govresearchgate.net This domain functions cooperatively with phosphorylation sites to retain the protein in the cytoplasm until the MBT. nih.govnih.govresearchgate.net Unlike mechanisms seen in other proteins like NFκB or Dorsal, where retention involves masking the nuclear localization signal (NLS), Xnf7 appears to be retained through a novel anchoring process. nih.govsemanticscholar.orgnih.govresearchgate.net This is supported by experiments showing that a mutant form of Xnf7 with an additional NLS at the COOH terminus was still retained in the cytoplasm. nih.govsemanticscholar.orgnih.govresearchgate.net This suggests the CRD interacts with a cytoplasmic anchor protein. nih.govsemanticscholar.orgnih.govresearchgate.net The CRD sequence has also been identified in other B-box zinc finger proteins that exhibit similar cytoplasmic retention until the MBT in other species, indicating this mechanism may be conserved. nih.govsemanticscholar.orgnih.govresearchgate.net

Post-Translational Modification-Dependent Regulation of Localization

The subcellular distribution of Xnf7 is closely correlated with its phosphorylation state during early development. nih.govsemanticscholar.orgbiologists.combiologists.com Xnf7 is a phosphoprotein, and changes in its phosphorylation status are a key regulatory switch controlling its nuclear-cytoplasmic shuttling. nih.govsemanticscholar.orgbiologists.combiologists.comnih.gov

Phosphorylation-Dependent Changes in Subcellular Distribution

Following oocyte maturation, Xnf7 is hyperphosphorylated, which coincides with its release from the nucleus and retention in the cytoplasm. nih.govsemanticscholar.org The phosphorylated isoforms of Xnf7 remain in the cytoplasm until the mid-blastula stage. nih.gov Conversely, the re-accumulation of Xnf7 in embryonic nuclei at the MBT correlates with an increase in the abundance of less phosphorylated isoforms, suggesting dephosphorylation is necessary for nuclear entry. nih.govsemanticscholar.org Phosphorylation of specific sites within the Xnf7 molecule is critical for regulating its localization. nih.govnih.govnih.gov Mutations in these phosphorylation sites can disrupt the normal pattern of localization, leading to premature nuclear entry or prolonged cytoplasmic retention. nih.govsemanticscholar.orgnih.govresearchgate.net

Identification of Kinases Mediating Xnf7 Phosphorylation (e.g., Mitogen-Activated Protein Kinase, Cyclin B/Cdc2)

Research has identified key kinases responsible for phosphorylating Xnf7, particularly during oocyte maturation. Mitogen-Activated Protein Kinase (MAPK) and Cyclin B/Cdc2 are implicated in the phosphorylation of Xnf7 in extracts from mature oocytes. nih.govrupress.orgnih.govechinobase.orgresearchgate.net In vitro studies have shown that Cyclin B/Cdc2 can phosphorylate the P1 site of Xnf7. nih.govresearchgate.net Further analysis revealed that within the P2 site, MAPK phosphorylates Threonine at position 212, while Cyclin B/Cdc2 phosphorylates Threonine at position 209 and Threonine at position 212. nih.gov These findings suggest that the regulation of Xnf7 localization by phosphorylation involves the action of multiple kinase activation pathways. nih.gov

Specific Phosphorylation Sites and Their Functional Impact on Localization

Xnf7 is phosphorylated at two primary sites during oocyte maturation, designated as P1 and P2. nih.govsemanticscholar.org The P1 site consists of a single Threonine residue at position 103. nih.govsemanticscholar.org The P2 site comprises a cluster of three Threonine residues located at positions 209, 212, and 218. nih.govsemanticscholar.org Both P1 and P2 phosphorylation sites play important roles in regulating Xnf7 localization. nih.govnih.govnih.gov The P1 site is situated adjacent to the nuclear localization signal (NLS). semanticscholar.org The P2 site is located between the two zinc finger domains of the protein. semanticscholar.org

The phosphorylation status of these sites directly impacts the cytoplasmic retention mechanism. Mutation of phosphorylation sites has been shown to result in the early entry of Xnf7 into the nucleus. nih.govnih.govresearchgate.net Conversely, a mutation mimicking permanent phosphorylation, such as changing a phosphorylation site to a glutamic acid residue, led to prolonged retention of the Xnf7 protein in the cytoplasm, extending well past the MBT. nih.govsemanticscholar.orgnih.govresearchgate.net This highlights the critical functional impact of specific phosphorylation events on Xnf7's dynamic subcellular distribution. nih.govrupress.orgbiologists.com

Summary of Xnf7 Phosphorylation Sites and Mediating Kinases

Phosphorylation SiteAmino Acid Position(s)Mediating Kinase(s) (in vitro/extracts)Functional Impact on Localization
P1Threonine 103Cyclin B/Cdc2 nih.govresearchgate.netImportant for regulating localization; Mutation affects retention. nih.govnih.govnih.gov
P2Threonine 209Cyclin B/Cdc2 nih.govImportant for regulating localization; Mutation affects retention. nih.govnih.govnih.gov
P2Threonine 212MAPK, Cyclin B/Cdc2 nih.govImportant for regulating localization; Mutation affects retention. nih.govnih.govnih.gov
P2Threonine 218Not explicitly specified in sourcesPart of the P2 cluster important for localization regulation. nih.govsemanticscholar.org

Molecular Functions and Mechanisms of Action of Xnf7 Protein

Xnf7 as a Putative Transcription Factor

Xnf7 exhibits several characteristics typical of a transcription factor, a protein that controls the rate of transcription of genetic information from DNA to messenger RNA. researchgate.net These features include the ability to bind DNA and the possession of domains capable of activating transcription. nih.govbiologists.com

Double-Stranded DNA Binding Activity

Early studies of Xnf7 revealed its capacity to bind to double-stranded DNA. nih.gov This interaction is a prerequisite for transcription factors to regulate the expression of their target genes. The protein possesses zinc-finger-like structures, which are common motifs in DNA-binding proteins that facilitate this interaction. nih.gov The specific DNA sequences to which Xnf7 binds are crucial for identifying the genes under its regulatory control.

Transcriptional Activation Properties of N-Terminal Acidic Domain

Xnf7 is characterized by the presence of acidic domains at its N-terminus, a feature commonly associated with transcriptional activators. nih.govnih.gov These acidic regions are thought to create a negatively charged surface that can recruit the transcriptional machinery, including RNA polymerase II and other co-activator complexes, to the promoter of target genes, thereby initiating transcription. nih.gov While the precise mechanisms of how the N-terminal acidic domain of Xnf7 drives transcriptional activation are still under investigation, its presence strongly supports the protein's role as a transcriptional activator. nih.gov

Regulation of Specific Gene Expression during Embryonic Development

Xnf7 plays a pivotal role in the regulation of gene expression during the early embryonic development of Xenopus. nih.govnih.gov It is a maternally expressed nuclear protein that is initially retained in the cytoplasm and enters the nucleus at the mid-blastula transition (MBT), a critical stage of embryonic development where zygotic gene activation begins. biologists.comnih.gov This temporal regulation of its nuclear localization suggests that Xnf7 is involved in activating specific sets of genes at the MBT. biologists.com

Research has demonstrated that Xnf7 is integral to dorsal-ventral patterning in the Xenopus embryo. nih.govnih.gov Overexpression of a dominant-negative mutant of Xnf7 in dorsal blastomeres leads to a ventralized phenotype, whereas its overexpression in ventral blastomeres results in dorsalization. nih.gov This indicates that Xnf7 is a key regulator of the genetic program that establishes the dorsal-ventral body axis. nih.gov Two forms of Xnf7, xnf7-O and xnf7-B, have been identified with different temporal but overlapping spatial expression patterns, both being localized in the dorsal region of the embryo at the neurula stage. nih.gov

Role in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in controlling the levels of various proteins involved in processes like cell cycle progression. youtube.comnih.gov Xnf7 has been identified as a key player in this system, functioning as an E3 ubiquitin ligase. researchgate.net

Intrinsic RING-Finger-Dependent E3 Ubiquitin Ligase Activity of Xnf7

Xnf7 contains a RING (Really Interesting New Gene) finger domain, a specialized type of zinc finger that mediates protein-protein interactions and is a hallmark of a major class of E3 ubiquitin ligases. researchgate.netfrontiersin.org E3 ligases are responsible for the final step of the ubiquitination cascade, transferring ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein, thereby marking it for degradation by the proteasome. youtube.commdpi.com

In vitro ubiquitination assays have confirmed that Xnf7 possesses intrinsic E3 ubiquitin ligase activity. researchgate.net This activity is dependent on the integrity of its RING finger domain, as mutations within this domain abolish its ligase function. researchgate.net Xnf7 can catalyze its own ubiquitination (autoubiquitylation), a common feature of RING finger E3 ligases. researchgate.net

Key Features of Xnf7's E3 Ubiquitin Ligase Activity
FeatureDescriptionReference
DomainRING Finger Domain researchgate.net
ActivityIntrinsic E3 Ubiquitin Ligase researchgate.net
MechanismRING-finger-dependent nih.gov
SubstrateAutoubiquitylation researchgate.net

Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) Activity

A primary function of Xnf7's E3 ligase activity is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in regulating the cell cycle, particularly the transition from metaphase to anaphase. nih.govoncotarget.com The APC/C targets key cell cycle proteins, such as cyclin B and securin, for degradation, which is essential for mitotic exit. researchgate.net

Xnf7 acts as a novel inhibitor of the APC/C. nih.gov Depletion of Xnf7 from Xenopus egg extracts accelerates the degradation of APC/C substrates, while the addition of excess Xnf7 inhibits APC/C activity. nih.govresearchgate.net Crucially, the E3 ubiquitin ligase activity of Xnf7 is required for its ability to inhibit the APC/C. researchgate.netnih.gov Unlike some other APC/C inhibitors, Xnf7 does not bind to the co-activator Cdc20 but instead directly associates with core subunits of the APC/C. nih.gov This suggests a unique mechanism of inhibition. By inhibiting the APC/C, Xnf7 helps to regulate the timing of exit from mitosis. nih.gov

Effects of Xnf7 on APC/C Activity
ConditionEffect on APC/C Substrate DegradationReference
Xnf7 DepletionAccelerated nih.govresearchgate.net
Excess Xnf7Inhibited nih.gov
Mutant Xnf7 (lacking ligase activity)No Inhibition researchgate.net

Xnf7's Contribution to Mitotic Exit Regulation

Xenopus nuclear factor 7 (Xnf7) has been identified as a crucial regulator in the timing of exit from mitosis. nih.gov It functions as a novel inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC), a key E3 ubiquitin ligase that targets specific proteins for degradation to allow mitotic progression. nih.govresearchgate.net The regulatory role of Xnf7 is underscored by experiments where its depletion from Xenopus laevis egg extracts leads to an accelerated degradation of APC substrates, including cyclin B1, cyclin B2, and securin, upon release from cytostatic factor (CSF) arrest. nih.govresearchgate.net This premature degradation results in a more rapid progression to interphase. researchgate.net

Conversely, the addition of excess Xnf7 protein inhibits the activity of the APC, delaying mitotic exit. nih.gov This inhibitory function is dependent on the intrinsic E3 ubiquitin ligase activity of Xnf7, which is associated with its RING finger domain. nih.govresearchgate.net Mutants of Xnf7 lacking this ligase activity are unable to stabilize cyclin B, demonstrating that the enzymatic function of Xnf7 is essential for its role in regulating mitotic exit. researchgate.net Unlike some other APC inhibitors, Xnf7 does not appear to associate with the co-activator Cdc20; instead, it binds directly to the core subunits of the APC to exert its inhibitory effect. nih.govrupress.org

Experimental ConditionObservationConsequence on Mitotic Exit
Immunodepletion of Xnf7 Accelerated degradation of cyclin B and securin nih.govresearchgate.netAccelerated exit from mitosis researchgate.net
Addition of excess Xnf7 Inhibition of APC activity nih.govDelayed exit from mitosis nih.gov
Addition of Xnf7 mutant (lacking E3 ligase activity) Failure to stabilize cyclin B researchgate.netNo inhibition of mitotic exit researchgate.net

Requirement for Spindle Assembly Checkpoint (SAC) Function

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are properly attached to the mitotic spindle. frontiersin.orgyoutube.com Research has demonstrated that Xnf7 is a necessary component for the proper functioning of the SAC. nih.gov In Xenopus egg extracts, the depletion of Xnf7 compromises the checkpoint, allowing mitosis to proceed even in the presence of unattached kinetochores. rupress.org This suggests that Xnf7 plays a role in linking the status of the spindle to the APC, the ultimate target of the SAC. nih.gov The checkpoint functions by inhibiting the APC co-activator Cdc20, thereby preventing the ubiquitination and subsequent degradation of cyclin B and securin. youtube.comyoutube.com The requirement of Xnf7 for SAC function, coupled with its ability to bind directly to the APC core, suggests it may act as a crucial link between the checkpoint signaling proteins and the APC machinery. nih.govrupress.org

Microtubule Association and Spindle Organization

Direct Microtubule Binding Activity

Xnf7 has been identified as a microtubule-associated protein (MAP) that interacts directly with microtubules. nih.gov This was determined through functional characterization studies which showed a direct binding capability. nih.gov Although it localizes to the nucleus during interphase, it redistributes to the mitotic spindle during mitosis to carry out its functions. nih.gov This dual localization places it in a class of MAPs that have distinct roles in different phases of the cell cycle. nih.gov

Contribution to Spindle Integrity and Resistance to Depolymerizing Agents

The microtubule-bundling activity of Xnf7 is critical for maintaining the integrity of the mitotic spindle. nih.gov Experiments using Xenopus egg extracts have shown that spindles depleted of Xnf7 are significantly more sensitive to microtubule-depolymerizing agents. nih.gov The structural weakness in these Xnf7-depleted spindles can be rescued by the re-addition of the minimal microtubule-bundling domain of Xnf7, highlighting that this specific activity, rather than its E3-ligase function, is central to its role in organizing and stabilizing spindle microtubules. nih.gov This resistance to depolymerizing agents underscores its importance in ensuring a robust and properly functioning mitotic apparatus. nih.gov

FeatureDescriptionReference
Direct Binding Xnf7 directly binds to microtubules. nih.gov
Bundling Activity Possesses a C-terminal-dependent microtubule bundling function. nih.gov
Spindle Integrity Contributes to the structural integrity of the mitotic spindle. nih.gov
Drug Resistance Confers resistance to microtubule-depolymerizing agents. nih.gov

Association with Mitotic Spindle and Centrosomes

During mitosis, Xnf7 localizes to the metaphase spindle in both Xenopus egg extracts and cultured cells. nih.gov As a component of the mitotic apparatus, it plays a role in the proper assembly and function of the bipolar spindle. nih.gov Centrosomes are the primary microtubule-organizing centers that form the spindle poles during mitosis. nih.gov The proper function and focusing of centrosomes are essential for spindle architecture and chromosome segregation. nih.gov Given Xnf7's role in microtubule organization and spindle integrity, its localization to the mitotic spindle machinery is fundamental to its cellular function during cell division. nih.gov

Protein-Protein Interaction Networks

The functionality of Xenopus nuclear factor 7 (Xnf7) is intricately linked to its dynamic interactions with a variety of other proteins. These interactions are crucial for its roles in cellular processes ranging from cell cycle regulation to transcriptional control. The following sections detail the specific protein-protein interaction networks in which Xnf7 participates.

Homodimerization and Potential Heterodimerization via B-Box and Coiled-Coil Domains

The structural domains of Xnf7, particularly the B-box and coiled-coil domains, are suggestive of its involvement in protein-protein interactions, including the formation of dimers. The coiled-coil domain, a common structural motif in proteins, is known to mediate such interactions. While direct experimental evidence specifically detailing the homodimerization or heterodimerization of Xnf7 is an area of ongoing research, the presence of these domains strongly implies a capacity for such associations. In many protein families, homodimerization and heterodimerization are key mechanisms for regulating activity, localization, and substrate specificity.

Association with Nuclear Import Receptor Importin Alpha/Beta

The subcellular localization of Xnf7 is a critical aspect of its function and is regulated by its interaction with the nuclear import machinery. Xnf7 possesses a nuclear localization signal (NLS) that is recognized by the importin alpha/beta heterodimer, a key component of the nuclear import pathway. This interaction facilitates the transport of Xnf7 from the cytoplasm into the nucleus through the nuclear pore complex.

The regulation of this interaction is particularly important during early development. Xnf7 is a maternal protein that is initially localized to the oocyte nucleus. Following oocyte maturation, it is released into the cytoplasm and remains there until the mid-blastula transition (MBT), at which point it re-enters the embryonic nuclei. biologists.combiologists.com This cytoplasmic retention is not due to an inefficient NLS, as studies have shown that the Xnf7 NLS functions effectively in both oocytes and early embryos. biologists.com Instead, it is thought to be an active process that interferes with the NLS's accessibility or function. This suggests a mechanism of cytoplasmic anchoring, potentially through interaction with other cytoplasmic proteins, which prevents its binding to the importin complex until the appropriate developmental stage. biologists.comnih.gov

Direct Binding to Core Subunits of the Anaphase-Promoting Complex/Cyclosome (APC/C)

A significant aspect of Xnf7's function is its role as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that is essential for the regulation of the cell cycle. nih.govresearchgate.net Unlike many other APC/C inhibitors that target the co-activator Cdc20, Xnf7 interacts directly with the core subunits of the APC/C. nih.govresearchgate.net This direct binding is a key feature of its inhibitory mechanism.

The interaction of Xnf7 with the APC/C has been shown to be dependent on the intrinsic ubiquitin ligase activity of Xnf7 itself. nih.gov This suggests a novel mechanism of APC/C inhibition where the enzymatic activity of Xnf7 is required for its regulatory function. By binding to the core subunits, Xnf7 can effectively inhibit the degradation of key APC/C substrates, such as cyclin B1, cyclin B2, and securin, thereby regulating the timing of mitotic exit. nih.gov Furthermore, this interaction is crucial for the proper functioning of the spindle assembly checkpoint. nih.govresearchgate.net

Interactions with Other Transcription Factors and Signaling Molecules

As a putative transcription factor, Xnf7 is likely to interact with a range of other proteins involved in the regulation of gene expression. biologists.com While the full spectrum of these interactions is still under investigation, the promoter region of the xnf7 gene itself contains binding sites for several transcription factors, including E2F, USF, Sp1-like, and AP1. nih.gov This suggests that the expression of Xnf7 is under the control of these factors and hints at potential regulatory feedback loops or networks.

The function of Xnf7 is also regulated by phosphorylation, indicating interactions with upstream signaling molecules such as kinases and phosphatases. biologists.com The phosphorylation state of Xnf7 changes during development, correlating with its subcellular localization. biologists.com In the cytoplasm, Xnf7 is hyperphosphorylated, and its dephosphorylation coincides with its re-entry into the nucleus at the MBT. biologists.com This dynamic phosphorylation suggests that signaling pathways play a crucial role in controlling Xnf7's activity and its interactions with other proteins.

Interactive Data Tables

Table 1: Summary of this compound-Protein Interactions

Interacting PartnerDomain/Region of InteractionFunctional Consequence
Self (Homodimerization) B-Box and Coiled-Coil Domains (putative)Regulation of activity, localization, and/or stability (hypothesized)
Importin Alpha/Beta Nuclear Localization Signal (NLS)Nuclear import of Xnf7
Anaphase-Promoting Complex/Cyclosome (APC/C) Core Subunits UndeterminedInhibition of APC/C activity, regulation of mitotic exit
Upstream Kinases/Phosphatases Phosphorylation sitesRegulation of cytoplasmic retention and nuclear import
Other Transcription Factors UndeterminedRegulation of gene expression (hypothesized)

Biological Roles of Xnf7 in Developmental Processes

Regulation of Embryonic Patterning

Embryonic patterning, the process by which cells acquire positional identities leading to the formation of organized tissues and organs, is significantly influenced by Xnf7.

Research has firmly established Xnf7's critical involvement in the dorsal-ventral (D/V) patterning of the Xenopus embryo. Experimental manipulation of Xnf7 activity, specifically through the overexpression of a dominant-negative form (dnxnf7) that remains in the cytoplasm, has revealed profound effects on embryonic development. Overexpression of dnxnf7 in prospective dorsal blastomeres results in ventralized or posteriorized phenotypes, often characterized by a lack of anterior structures. Conversely, its overexpression in ventral blastomeres leads to dorsalized embryos. nih.govrupress.orgechinobase.orgcncb.ac.cnontosight.aiwikipedia.org These findings underscore that the proper nuclear translocation of Xnf7 at the MBT is indispensable for the execution of the genetic programs that confer distinct dorsal or ventral identities to the developing mesoderm. nih.govwikipedia.org

Table 1: Phenotypic Effects of Dominant-Negative Xnf7 (dnxnf7) Overexpression in Xenopus Embryos

Injection Site (Prospective Region)Observed PhenotypeKey Characteristic
Dorsal BlastomeresVentralized or PosteriorizedLack of anterior structures
Ventral BlastomeresDorsalizedFormation of dorsal structures

Furthermore, the overexpression of dnxnf7 has been shown to impact the expression of both dorsal and ventral mesodermal markers. nih.gov This suggests that Xnf7's role in D/V patterning involves the regulation of genes specific to these mesodermal subtypes.

Contributions to Cell Fate Decisions and Morphogenesis

Beyond axis specification, Xnf7 contributes to fundamental cell fate decisions and the physical processes of morphogenesis that shape the developing embryo.

Xnf7 plays a role in the development and patterning of the nervous system in Xenopus. The xnf7 mRNA is re-expressed at the neural stage in both mesodermal and neural tissues, and the protein becomes highly enriched in the nuclei of the central nervous system during later developmental stages and in the adult brain. uniprot.org While some research broadly links Xnf7 to the regulation of differentiation during development, specific studies on neural induction indicate that Xnf7 is involved in mesodermal patterning rather than directly inhibiting neural inducers or pan-neural markers. However, its presence and nuclear accumulation in neural tissues strongly suggest a function in neural patterning or differentiation processes occurring after the initial induction. uniprot.org

Xnf7 is recognized for its contributions to mesoderm formation and differentiation. As highlighted in its role in D/V patterning, the nuclear entry of Xnf7 at the MBT is crucial for conferring dorsal or ventral identity to the mesoderm. nih.govwikipedia.org The ability of dnxnf7 to affect the expression of dorsal and ventral mesodermal markers further supports Xnf7's regulatory influence on the differentiation pathways within the mesoderm. nih.gov This suggests that Xnf7 acts, at least in part, by regulating the expression of genes that determine mesodermal cell fates.

Xnf7's broader involvement in morphogenesis is indicated by its diverse molecular functions. Its role as a ubiquitin ligase and inhibitor of the APC/C suggests a capacity to influence cell cycle progression and protein degradation, processes fundamental to cell shape changes, cell movements, and tissue rearrangements that characterize morphogenesis. nih.govgitbook.iogenome.jp Furthermore, Xnf7 has been shown to contribute to spindle integrity, a critical aspect of cell division that is essential for proper embryonic development and morphogenesis. These molecular activities collectively position Xnf7 as a factor with broader implications for the physical shaping of the embryo.

Table 2: Summary of Xnf7's Roles in Cell Fate and Morphogenesis

Developmental ProcessKey Contribution(s)
Neural Induction and PatterningInvolvement in nervous system development; Nuclear enrichment in neural tissues.
Mesoderm Formation & DifferentiationCritical for dorsal/ventral mesoderm identity; Affects mesodermal marker expression.
General Morphogenetic ProcessesInfluences cell cycle and protein degradation via APC/C; Contributes to spindle integrity.

Implications of Abnormal Xnf7 Function in Developmental Defects

Abnormal expression or function of Xnf7 has been associated with developmental defects and abnormalities, underscoring its importance in ensuring proper embryonic development. ontosight.ai Research, primarily in Xenopus laevis, has provided insights into how disruptions in Xnf7 activity can lead to developmental issues.

Studies involving the manipulation of Xnf7 localization have demonstrated its critical role. For instance, mutations in the bipartite basic domains of the Xnf7 NLS can inhibit nuclear accumulation. nih.govbiologists.com Furthermore, the retention of Xnf7 in the cytoplasm after the MBT, or mutations that cause premature nuclear entry, can interfere with the function of transcription factors and affect axial patterning. sci-hub.ru Overexpression of a mutant Xnf7 protein that is retained in the cytoplasm can act as a dominant negative mutant, inhibiting the translocation of endogenous Xnf7 into nuclei at the MBT and thus affecting normal dorsal-ventral patterning. sci-hub.ru

Xnf7 is also a microtubule-binding protein and associates with the nuclear import receptor importin alpha/beta. nih.gov It localizes to interphase nuclei and metaphase spindles. nih.gov Depletion of Xnf7 can lead to spindles that are hypersensitive to microtubule-depolymerizing agents, indicating its contribution to microtubule organization and spindle integrity through its microtubule-bundling activity. nih.gov This suggests that defects in the microtubule-associated functions of Xnf7 could also contribute to developmental abnormalities.

While research on Xnf7 directly causing specific human developmental syndromes is limited, its similarity to other proteins involved in developmental disorders, such as Midline-1 (MID1) which is associated with X-linked Opitz syndrome, suggests potential implications. pnas.orgoup.com MID1, like Xnf7, is an RBCC (RING, B-box, coiled-coil) protein and a microtubule-associated protein, and mutations in MID1 are linked to defects in midline development. pnas.orgoup.com The phosphorylation site in Xnf7 for MAP kinase aligns with a site in Mid1, hinting at conserved regulatory mechanisms and potential for similar developmental roles or involvement in related pathways. pnas.org

Studies in mouse models involving the functional counterpart of human NXF5, mouse Nxf7, have shown that while Nxf7 knockout mice may not present gross anatomical abnormalities, they can exhibit impaired spatial memory, suggesting a role in brain development or function. nih.gov This highlights the potential for species-specific roles or more subtle developmental impacts of Xnf7/Nxf7 family proteins.

Further detailed research findings on the implications of abnormal Xnf7 function in developmental defects are often presented in the context of specific experimental manipulations in model organisms like Xenopus. These studies frequently involve:

Morpholino or siRNA-mediated knockdown: Reducing Xnf7 expression to observe resulting phenotypes.

Expression of dominant-negative or constitutively active mutants: Investigating the effects of altered protein function or localization.

Rescue experiments: Restoring normal development by expressing wild-type Xnf7 after knockdown or using mutants.

These experimental approaches allow researchers to establish a causal link between abnormal Xnf7 function and observed developmental defects.

Observed Abnormalities in Xenopus Embryos with Perturbed Xnf7 Function (Based on Research Findings)
Altered dorsal-ventral patterning sci-hub.ru
Interference with nuclear translocation of endogenous Xnf7 sci-hub.ru
Spindle hypersensitivity to microtubule-depolymerizing agents nih.gov
Potential disruptions in neural induction and patterning ontosight.ai
Potential disruptions in mesoderm formation and differentiation ontosight.ai
Potential disruptions in axis formation and morphogenesis ontosight.ai

It is important to note that the majority of detailed research on Xnf7's developmental roles and the effects of its abnormal function has been conducted in Xenopus laevis due to its suitability as a model organism for developmental studies.

Compound Names and PubChem CIDs

Comparative Biology and Evolutionary Conservation of Xnf7

Conservation of Xnf7 Across Xenopus Species

Xnf7 has been studied in different Xenopus species, notably Xenopus laevis and Xenopus tropicalis, two species commonly used in developmental biology research. uniprot.orgorigene.comxenbase.org In Xenopus laevis, Xnf7 is a maternally expressed protein, meaning its mRNA and protein are deposited in the egg before fertilization, playing a role in early embryogenesis. uniprot.orgnih.gov The protein exhibits stage-specific nuclear/cytoplasmic partitioning and phosphorylation, which may be linked to its function. nih.gov

A key aspect of Xnf7 function in Xenopus is its nuclear localization signal (NLS), which is similar to the bipartite basic NLS found in nucleoplasmin. nih.gov While the Xnf7 NLS is capable of functioning efficiently in both oocytes and embryos, the protein is selectively retained in the cytoplasm until the mid-blastula transition (MBT). nih.govnih.gov This cytoplasmic retention is a regulated process dependent on a specific 22-amino-acid cytoplasmic retention domain and the phosphorylation of two sites within the protein. nih.gov During mitosis, Xnf7 associates with the mitotic spindle and chromosomes, and during the short embryonic interphase, it associates with structures at the poles, likely centrosomes. nih.gov This association with subcellular structures is dependent on the presence of specific protein domains and the phosphorylation of a particular site (site 2). nih.gov

Comparative analysis between Xenopus laevis and Xenopus tropicalis at the genomic and protein levels contributes to understanding the conserved functions and potential divergences of Xnf7 within the Xenopus genus.

Identification and Characterization of Human Xnf7 Homologs (e.g., TRIM39)

Studies aimed at identifying mammalian homologs of Xenopus Xnf7 have revealed that Tripartite Motif-Containing 39 (TRIM39) is the closest human counterpart. rcsb.orgidentifiers.orguniprot.org Human TRIM39 shares significant sequence similarity with Xenopus laevis Xnf7, exhibiting 36% identity and 55% similarity at the amino acid level. rcsb.org This level of conservation is reflected in the similar domain architecture of the two proteins. Both Xnf7 and TRIM39 possess an N-terminal tripartite motif (RBCC), which includes a RING domain, one or two B-box domains, and a coiled-coil region. rcsb.orguniprot.orgproteinatlas.org They also contain similar PRY and SPRY domains in their C-terminal regions. rcsb.org

TRIM39, like Xnf7, functions as an E3 ubiquitin ligase, and this enzymatic activity is crucial for its biological roles. rcsb.orgidentifiers.orgproteinatlas.orguniprot.org A key shared function is the inhibition of the anaphase-promoting complex (APC/C). rcsb.orgidentifiers.orguniprot.org In humans, TRIM39 has been shown to extend the half-life of the pro-apoptotic protein MOAP-1 by inhibiting its poly-ubiquitination, thereby increasing cellular sensitivity to etoposide-induced apoptosis. uniprot.orgproteinatlas.orguniprot.org Furthermore, TRIM39 plays a role in cell cycle regulation, specifically the G1/S transition and DNA damage-induced G2 arrest, by stabilizing the cyclin-dependent kinase inhibitor CDKN1A/p21. uniprot.org Human TRIM39 is located within the major histocompatibility complex class I region on chromosome 6. uniprot.org

Another human protein, FXY, has also been noted for its similarity to Xenopus Xnf7 and the human estrogen-responsive finger protein (EFP), and it is also a member of the RBCC family. uniprot.org

Comparative Data: Sequence Similarity between Human TRIM39 and Xenopus laevis Xnf7

ProteinOrganismIdentity (%)Similarity (%)
Human TRIM39Homo sapiens3655
Xenopus laevis Xnf7Xenopus laevis100100

Evolutionary Relationships with Other B-Box Family Proteins and Proto-Oncogenes

Xnf7 is recognized as a member of a novel zinc finger gene family and was the first described tripartite motif (TRIM) protein. nih.govproteinatlas.orgmpg.de The TRIM family constitutes the largest subfamily of Ring E3-ligases, all characterized by the presence of the conserved RBCC motif (RING, B-box, coiled-coil). proteinatlas.orgmpg.de The B-box motif itself is a defining feature of the B-box zinc finger protein family, which includes a diverse range of proteins. string-db.org Members of this family often contain one or two B-box domains, and some also possess a RING zinc finger or a B30.2 homology region. string-db.org

Proteins belonging to the B-box family are involved in a wide array of biological processes, including cell growth and differentiation, transcriptional regulation, and pathogenesis. string-db.org The evolutionary significance of this family is underscored by the fact that chromosomal translocations involving certain B-box family members have been linked to the creation of oncogenes. Examples include the PML-retinoic acid receptor fusion, TIF1-B-raf fusion, and RFP-RET. string-db.org

The relationship between Xnf7/TRIM39 and proto-oncogenes is further highlighted by the fact that some proteins within the broader B-box family have proto-oncogenic roles or are involved in pathways related to cell growth and division regulation. Proto-oncogenes are essential genes that regulate normal cell division and growth, and mutations in these genes can convert them into oncogenes, leading to uncontrolled cell proliferation and cancer. genecards.orggenecards.orgebi.ac.uk These proto-oncogenes are generally highly conserved throughout evolution, and some have viral oncogene homologs. genecards.org The presence of the RBCC motif, shared by Xnf7 and many proto-oncoproteins, suggests an ancient evolutionary link and conserved roles in fundamental cellular processes. rcsb.org

Functional Divergence and Conservation Among Related Proteins

While Xnf7 and its human homolog TRIM39 share structural features and core functions like E3 ubiquitin ligase activity and APC/C inhibition, there are also instances of functional divergence within the broader family of B-box and TRIM proteins. The conservation of the RBCC motif in TRIM proteins across diverse species, from Xenopus to humans, suggests a conserved functional framework, likely related to ubiquitination and protein-protein interactions mediated by these domains. rcsb.orguniprot.orgproteinatlas.orgmpg.de

In Xenopus, Xnf7 has been described as a putative transcription factor and a nuclear phosphoprotein with roles in early development and association with mitotic structures. uniprot.orgnih.govnih.gov Human TRIM39, while also involved in cell cycle regulation, is primarily characterized by its E3 ubiquitin ligase activity and its impact on the stability of target proteins like MOAP-1 and CDKN1A/p21. uniprot.orgproteinatlas.orguniprot.org While both influence cell cycle progression, the specific mechanisms and primary characterized roles show some divergence.

Another example illustrating the interplay of conservation and divergence is the Ran-mediated transport machinery, which is conserved from yeast to humans and plays a role in microtubule organization. However, the specific targets of Ran GTPase for microtubule assembly can differ between species, highlighting functional divergence within a conserved pathway. This resonates with Xnf7's association with spindle and centrosomes in Xenopus, suggesting that while the underlying mechanisms of protein localization and interaction with cellular structures might involve conserved pathways, the specific protein players and their precise roles can evolve. nih.gov In contrast, some protein families, like the FoxF1 genes in Xenopus and mouse, demonstrate high levels of functional conservation in specific developmental processes like gut development. This highlights that the degree of functional conservation versus divergence varies depending on the specific protein family and the selective pressures acting upon it.

The study of Xnf7 and its homologs provides a valuable model for understanding how protein families evolve, conserving core structural and functional elements while also diverging to acquire new or specialized roles in different organisms.

Table of Proteins and Identifiers

Protein NameOrganismGene SymbolUniProt ID
Nuclear factor 7Xenopus laevisxnf7Q91431
Nuclear factor 7Xenopus tropicalisxnf7F6SDB1
E3 ubiquitin-protein ligase TRIM39Homo sapiensTRIM39Q9HCM9
Nuclear factor 7, ovaryXenopus laevisxNF7-OQ91431 uniprot.org
Tripartite motif-containing 39Mus musculusTrim39G3UX29 identifiers.org

Advanced Methodologies for Studying Xnf7 Protein

Genetic and Molecular Manipulation Techniques

Genetic and molecular manipulation techniques are fundamental to understanding the role of Xnf7 by altering its expression or function within a biological system and observing the resulting phenotypes.

Immunodepletion from Xenopus Egg Extracts

Immunodepletion is a powerful technique used to remove a specific protein from a complex mixture, such as Xenopus laevis egg extracts, to assess its necessity for a particular process. This method has been extensively applied to study Xnf7. Immunodepletion of Xnf7 from cytostatic factor (CSF)-arrested egg extracts has been shown to accelerate the degradation of key cell cycle regulators like cyclin B1, cyclin B2, and securin upon release from arrest with Ca2+. rupress.orgnih.govresearchgate.netnih.gov This accelerated degradation leads to a faster transition to interphase. rupress.orgnih.gov Conversely, adding excess Xnf7 to these extracts inhibits APC activity. rupress.orgnih.gov These findings indicate that Xnf7 acts as an inhibitor of the anaphase-promoting complex/cyclosome (APC), a ubiquitin ligase crucial for mitotic exit. rupress.orgnih.govnih.govmacmillanusa.com Immunodepletion studies have also suggested a role for Xnf7 in spindle assembly checkpoint function in egg extracts. rupress.orgnih.gov

The process typically involves coupling affinity-purified anti-Xnf7 antibodies to protein A–Sepharose beads and incubating them with the egg extracts. researchgate.netnih.gov Multiple rounds of depletion can be performed to efficiently remove the target protein. researchgate.net The success of immunodepletion is verified by analyzing the remaining protein levels in the extract using techniques like SDS-PAGE and immunoblotting with anti-Xnf7 antibodies. researchgate.net

Generation and Analysis of Dominant-Negative Mutants

Dominant-negative mutants are engineered versions of a protein that interfere with the function of the wild-type protein, often by forming inactive complexes or competing for binding sites. mdpi.com These mutants are valuable tools for studying protein function, especially when loss-of-function mutations are lethal or technically challenging. mdpi.com

In the study of Xnf7, a dominant-negative mutant (dnxnf7) was created by mutating phosphorylation sites within the protein to glutamic acids. nih.gov This modification resulted in the prolonged retention of the endogenous Xnf7 protein in the cytoplasm past the midblastula transition (MBT) in Xenopus embryos, suggesting that cytoplasmic retention is a phosphorylation-dependent process. nih.gov Overexpression of this dnxnf7 mutant in specific blastomeres affected dorsal-ventral patterning, leading to ventralized or posteriorized phenotypes when expressed in future dorsal blastomeres and dorsalized embryos when expressed in ventral blastomeres. nih.gov This indicates that dnxnf7 interferes with the normal function of endogenous Xnf7 in developmental processes. nih.gov The concept behind dominant-negative mutants is that the altered protein product inhibits the function of the wild-type protein product in the same cell. mdpi.com

Site-Directed Mutagenesis for Domain and Phosphorylation Site Analysis

Site-directed mutagenesis is a technique used to introduce specific changes into a DNA sequence, allowing researchers to alter specific amino acid residues in the encoded protein. This is crucial for investigating the function of particular protein domains or post-translational modification sites, such as phosphorylation sites. bitesizebio.com

Analysis of the Xnf7 sequence revealed the presence of a RING domain, a motif often found in ubiquitin ligases. nih.govresearchgate.net To investigate the role of this domain, site-directed mutagenesis was used to create mutants where conserved cysteine residues critical for zinc binding in the RING finger were replaced by alanine (B10760859) (e.g., Xnf7m3 with a C160A mutation and Xnf7m36 with C160A and C168A mutations). rupress.orgnih.govresearchgate.net These mutations were shown to inhibit the intrinsic ubiquitin ligase activity of Xnf7 in in vitro assays. nih.govresearchgate.net Furthermore, the ligase activity of Xnf7 was found to be required for its inhibitory effect on the APC and its effects on mitotic exit. nih.govresearchgate.net

Site-directed mutagenesis has also been employed to study the function of potential phosphorylation sites in Xnf7. biologists.comresearchgate.net Xnf7 contains potential protein kinase phosphorylation sites, and changes in phosphorylation can regulate its localization and function. biologists.comresearchgate.net For example, mutations in phosphorylation sites have been shown to affect the cytoplasmic retention of Xnf7 before the MBT. researchgate.net Altering phosphorylation sites, such as changing serine to alanine or to phosphomimetic aspartic acid, provides evidence for site-specific protein phosphorylation and allows for the study of its in vitro implications. bitesizebio.com

Overexpression and Gene Expression Modulation Studies

Overexpression involves increasing the production of a specific protein within a cell or organism, often by introducing extra copies of the gene or using strong promoters. This technique can help to investigate the effects of elevated protein levels and can sometimes mimic gain-of-function phenotypes or reveal roles that are not apparent under normal expression levels. nih.govnih.gov Gene expression modulation encompasses techniques that alter the level or timing of gene expression, including both overexpression and knockdown/inhibition. youtube.com

Studies involving Xnf7 have utilized overexpression to examine its impact on cellular processes. As mentioned earlier, adding excess recombinant Xnf7 to Xenopus egg extracts inhibited APC activity. rupress.orgnih.gov Overexpression of the dominant-negative dnxnf7 mutant in specific regions of the Xenopus embryo disrupted normal dorsal-ventral patterning. nih.gov Overexpression experiments can provide insights into a protein's function, but their interpretation requires careful consideration as high levels of protein can sometimes lead to non-physiological effects due to pathway modulation, abnormal complex formation, or overloading cellular resources. nih.govelifesciences.orgelifesciences.org Gene modulation techniques, including overexpression, are fundamental for establishing a causal link between a gene's expression level and a specific cellular phenotype. youtube.com

Biochemical and Cell-Based Functional Assays

Biochemical and cell-based assays are used to directly measure the activity of a protein or assess its function within a cellular context.

In Vitro Ubiquitylation Assays

In vitro ubiquitylation assays are biochemical tests performed outside of a living organism to determine if a protein has ubiquitin ligase activity or can be ubiquitylated by a specific E3 ligase. These assays typically involve purified or recombinant components of the ubiquitylation machinery: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, ubiquitin, and the E3 ubiquitin ligase (in this case, Xnf7), often along with ATP as an energy source. nih.govresearchgate.netrndsystems.comabcam.com

In vitro ubiquitylation assays have been instrumental in demonstrating that Xnf7 possesses intrinsic ubiquitin ligase activity. rupress.orgnih.govresearchgate.net Using purified E1, E2 (such as UbcH5a), ubiquitin, and recombinant Xnf7, researchers observed that Xnf7 was able to autoubiquitylate, resulting in the formation of polyubiquitylated forms of Xnf7. nih.govresearchgate.net Mutation of the RING finger domain in Xnf7 inhibited this autoubiquitylation activity, confirming the importance of this domain for its ligase function. nih.govresearchgate.net These assays have also been used to investigate which E2 enzymes Xnf7 can function with, showing that Xnf7 can function with several E2s but not UbcH10, the E2 that works with the APC. nih.govresearchgate.net While Xnf7 has intrinsic ligase activity and inhibits the APC, it was not found to directly ubiquitylate APC substrates like cyclin B or securin in these in vitro assays. nih.govresearchgate.net This suggests that its inhibitory mechanism on the APC is indirect and requires its ligase activity under specific conditions. nih.govresearchgate.net

In vitro ubiquitylation assays allow for controlled conditions to determine if a protein can be ubiquitinated, whether it undergoes mono- or poly-ubiquitylation, and to identify the required E2 and E3 enzymes. rndsystems.com The results are typically analyzed by SDS-PAGE followed by Western blotting using antibodies against ubiquitin or the target protein to detect ubiquitylated species, which often appear as a smear or ladder of bands. rndsystems.com

Reporter Gene Transactivation Assays

Reporter gene transactivation assays are utilized to assess the ability of this compound to influence gene expression. In this method, a reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a promoter or regulatory element that is hypothesized to be targeted by Xnf7. researchgate.netpromega.canih.gov The expression vector containing the reporter construct is then introduced into cells, often alongside an expression vector for this compound. researchgate.netpromega.ca Changes in reporter gene activity, measured by detecting the reporter protein or its enzymatic activity, indicate the effect of Xnf7 on the activity of the regulatory region. promega.ca This approach can help determine if Xnf7 functions as a transcriptional activator or repressor and identify the specific DNA sequences it may interact with to exert its effects. researchgate.net

Co-Immunoprecipitation and Pull-Down Assays for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) and pull-down assays are crucial techniques for identifying and validating protein-protein interactions involving Xnf7. sigmaaldrich.comthermofisher.comsigmaaldrich.comthermofisher.com Co-IP involves using an antibody specific to Xnf7 to isolate the protein from a cell lysate. sigmaaldrich.comthermofisher.comactivemotif.com Any proteins that are stably bound to Xnf7 under physiological conditions will be co-precipitated and can then be identified by techniques such as Western blot or mass spectrometry. sigmaaldrich.comthermofisher.com

Pull-down assays, a form of affinity purification, employ a "bait" protein (in this case, often a tagged version of Xnf7) immobilized on a solid support to capture interacting "prey" proteins from a cell lysate or protein mixture. sigmaaldrich.comthermofisher.comsigmaaldrich.com Common tags include Glutathione S-transferase (GST) or histidine tags. sigmaaldrich.comsigmaaldrich.com The captured complex is then washed, and the interacting proteins are eluted and analyzed. sigmaaldrich.comsigmaaldrich.com These assays are valuable for confirming suspected interactions and for screening for novel binding partners of Xnf7. sigmaaldrich.comthermofisher.com For instance, studies have investigated the potential association of Xnf7 with components of the anaphase-promoting complex (APC) using these methods. rupress.orgnih.gov

Western Blot Analysis for Protein Isoforms and Levels

Western blot analysis is a widely used technique to detect specific proteins in a sample, allowing for the assessment of this compound levels and the identification of different isoforms. sigmaaldrich.comallumiqs.comazurebiosystems.com Proteins from cell or tissue lysates are separated by gel electrophoresis based on their molecular weight. azurebiosystems.combu.edu The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to Xnf7. azurebiosystems.combu.edu The binding of the primary antibody is detected using a labeled secondary antibody, producing a visible signal that corresponds to the presence and abundance of Xnf7. azurebiosystems.combu.edu Western blot analysis of Xnf7 from Xenopus oocytes and eggs has revealed the existence of multiple bands or isoforms, with unique isoforms generated during oocyte maturation being the result of phosphorylation. nih.gov This technique is also used to confirm the presence of proteins isolated through pull-down or co-immunoprecipitation assays. sigmaaldrich.com

Cellular Fractionation and Subcellular Localization Assays

Cellular fractionation and subcellular localization assays are employed to determine the distribution of this compound within different cellular compartments. nih.govsigmaaldrich.comnih.govthermofisher.com These methods involve disrupting cells and separating organelles and cellular components through differential centrifugation or using specialized kits. thermofisher.comnih.gov The resulting fractions (e.g., nuclear, cytoplasmic, membrane) are then analyzed for the presence of Xnf7, typically by Western blot. nih.govthermofisher.com

Studies using cellular fractionation have shown that Xnf7 is a nuclear protein first detected in the oocyte germinal vesicle (GV) and later enriched in nuclei of adult brain cells. nih.govnih.gov During oocyte maturation, Xnf7 is released into the cytoplasm and re-accumulates in embryonic nuclei at the mid-blastula-gastrula stage. nih.gov This dynamic localization coincides with its phosphorylation state, suggesting compartmentalization and post-translational modification play roles in regulating its function during early development. nih.gov Xnf7 possesses a nuclear localization signal (NLS) that functions efficiently in oocytes, but its retention in the cytoplasm during early cleavage stages suggests a mechanism interferes with NLS function during this period. nih.gov

Biophysical and Structural Biology Approaches

Biophysical and structural biology techniques provide detailed information about the three-dimensional structure and physical properties of this compound or its domains, which are essential for understanding its molecular function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Domain Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins, particularly in solution under near-physiological conditions. bruker.comuzh.chduke.edu It provides atomic-resolution information by utilizing the magnetic properties of atomic nuclei. bruker.comduke.edu NMR is especially valuable for studying proteins or protein domains that are difficult to crystallize for X-ray crystallography. bruker.comduke.edu

NMR methods have been applied to determine the solution structure of specific domains within this compound. For example, the solution structure of the XNF7 B-box zinc-binding domain from Xenopus laevis was determined using 1H NMR methods. embopress.orgrcsb.org This revealed a novel topology for this domain, comprising beta-strands, helical turns, and extended loop regions. embopress.orgrcsb.org Structure calculations and biochemical data indicated that the B-box domain ligates one zinc atom in a Cys2-His2 tetrahedral arrangement. embopress.orgrcsb.org

Mass Spectrometry for Peptide Identification

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which can be applied to identify proteins and peptides. allumiqs.combirmingham.ac.uknih.govcreative-proteomics.com In the context of protein studies, mass spectrometry is often used for peptide mass fingerprinting or tandem mass spectrometry (MS/MS) to identify proteins from purified samples or complex mixtures. birmingham.ac.uknih.govcreative-proteomics.com Proteins are typically enzymatically digested into peptides, and the masses or fragmentation patterns of these peptides are compared against protein databases for identification. allumiqs.combirmingham.ac.uknih.gov

Microscopic and Imaging Techniques

Microscopic and imaging techniques are fundamental to understanding the cellular roles of proteins like Xnf7, providing visual evidence of their location and dynamic behavior within the complex cellular environment. These methods allow researchers to observe protein distribution, interactions, and involvement in cellular processes such as mitosis and spindle formation.

Immunofluorescence and Live-Cell Imaging for Subcellular Localization

Immunofluorescence microscopy is a widely used technique to determine the static subcellular localization of proteins. This method utilizes antibodies that specifically bind to the target protein, which are then visualized with fluorescently labeled secondary antibodies nih.govsigmaaldrich.com. Studies employing immunofluorescence have shown that this compound localizes to distinct cellular compartments depending on the cell cycle phase. Xnf7 has been observed in interphase nuclei and at metaphase spindles in both Xenopus egg extracts and cultured cells nih.gov. The ability of Xnf7 to localize to both the nucleus during interphase and the spindle during mitosis highlights its potential dual roles within the cell nih.gov.

Live-cell imaging, on the other hand, allows for the visualization of protein dynamics and localization in real-time within living cells myscope.trainingplos.orgrsc.orgcmu.edu. This is often achieved by creating fusion proteins where Xnf7 is tagged with a fluorescent protein, such as GFP or mCherry myscope.trainingplos.org. While specific detailed live-cell imaging studies of this compound were not extensively detailed in the provided information, live-cell imaging techniques are invaluable for observing the dynamic redistribution of Xnf7 throughout the cell cycle, particularly its movement to the spindle during mitosis and its behavior during spindle assembly and function. Combining immunofluorescence (for high-resolution static localization) and live-cell imaging (for dynamic behavior) provides a comprehensive understanding of Xnf7's subcellular distribution cmu.edu.

Spindle Dynamics and Microtubule Organization Assays

Microscopic techniques are crucial for analyzing spindle dynamics and microtubule organization, processes significantly influenced by microtubule-associated proteins like Xnf7 nih.gov. Assays in Xenopus egg extracts, a widely used model system for studying mitosis, have been particularly informative in dissecting Xnf7's role nih.govmacmillanusa.comnih.gov.

Microscopy has been used to assess the morphology and integrity of spindles in these extracts following manipulation of Xnf7 levels. For instance, immunodepletion of Xnf7 from Xenopus laevis egg extracts resulted in spindles that were hypersensitive to microtubule-depolymerizing agents, indicating a role for Xnf7 in maintaining spindle stability nih.gov.

Furthermore, in vitro assays have been employed to characterize the direct effects of Xnf7 on microtubules. These assays, often visualized through microscopy (such as electron microscopy or fluorescence microscopy with labeled tubulin), have demonstrated that Xnf7 binds directly to microtubules and possesses C-terminal-dependent microtubule-bundling activity nih.gov. This bundling activity is considered a key mechanism by which Xnf7 contributes to microtubule organization and spindle integrity nih.gov. The minimal microtubule-bundling domain of Xnf7 was found to be sufficient to rescue the spindle-hypersensitivity phenotype observed upon Xnf7 depletion nih.gov.

Microscopic analysis of nuclear morphology following release from cell cycle arrest in Xenopus egg extracts has also been used to assess the impact of Xnf7 on mitotic progression, which is intrinsically linked to spindle function and dynamics researchgate.net. Depletion of Xnf7 was observed to accelerate exit from meiosis and mitosis, as visualized by changes in nuclear morphology nih.govresearchgate.net.

The following table summarizes key findings related to Xnf7 obtained using microscopic and imaging techniques:

TechniqueObservation/AssayKey Finding Related to Xnf7Source(s)
Immunofluorescence MicroscopySubcellular localization in fixed cellsLocalizes to interphase nuclei and metaphase spindles. nih.gov, biologists.com
Microscopy (various)Spindle morphology and integrity in egg extractsXnf7-depleted spindles are hypersensitive to microtubule-depolymerizing agents. nih.gov
Microscopy (e.g., Electron, Fluorescence)In vitro microtubule binding and bundling assaysBinds directly to microtubules; possesses C-terminal-dependent microtubule-bundling activity. nih.gov
Fluorescence MicroscopyNuclear morphology in egg extractsDepletion accelerates exit from meiosis/mitosis. researchgate.net, nih.gov

These microscopic and imaging approaches have been instrumental in establishing Xnf7 as a nuclear microtubule-associated protein that plays a vital role in microtubule organization and spindle integrity through its bundling activity nih.gov.

Future Directions and Emerging Research Avenues for Xnf7 Protein

Comprehensive Elucidation of Xnf7 Regulatory Networks in Early Development

Xnf7 is known to play a crucial role in the development and patterning of the Xenopus embryo, particularly in the formation of the anterior-posterior axis and the development of the nervous system. ontosight.ai It is also implicated in neural induction and patterning, mesoderm formation and differentiation, and axis formation and morphogenesis. ontosight.ai Further research is needed to fully map the upstream signals and downstream targets that constitute the Xnf7 regulatory network during these critical early stages. Understanding how Xnf7 expression and activity are precisely controlled in response to developmental cues, such as growth factor signaling pathways, is a key future direction. sci-hub.ru For instance, studies have suggested interactions between activin and FGF pathways and Xnf7 function. sci-hub.ru Detailed analysis of the transcriptional targets of Xnf7 using techniques like ChIP-seq in different developmental stages and cell types will be essential. Furthermore, investigating how the phosphorylation state of Xnf7, which is known to regulate its subcellular localization and function, integrates with these broader signaling networks is crucial. nih.gov

Identification of Novel Xnf7 Interacting Partners and Substrates beyond APC/C

Xnf7 has been shown to bind to and inhibit the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitotic exit, and exhibits intrinsic ubiquitin ligase activity required for this inhibition. nih.govnih.gov While its interaction with APC/C and its substrates like cyclin B1, cyclin B2, and securin is established, identifying additional interacting proteins and ubiquitination substrates is a significant area for future research. nih.govnih.gov Given that ubiquitin ligases can have multiple substrates and participate in various signaling pathways, it is plausible that Xnf7 has roles beyond cell cycle regulation. rupress.org Techniques such as mass spectrometry-based proteomics, yeast two-hybrid screens, and co-immunoprecipitation followed by Western blot can be employed to discover novel binding partners. thebiogrid.org Further characterization of these interactions, including the specific domains involved and the functional consequences of these associations, will provide deeper insights into the diverse cellular processes regulated by Xnf7. nih.gov

Detailed Molecular Mechanisms Underlying Xnf7's Role in Specific Developmental Pathways

Xnf7's involvement in dorsal-ventral patterning has been demonstrated, with mutations affecting its phosphorylation sites leading to patterning defects. nih.gov Overexpression of a dominant-negative form of Xnf7 can result in ventralized or dorsalized embryos, affecting the expression of mesodermal markers. nih.gov Future research should aim to delineate the precise molecular mechanisms by which Xnf7 exerts these effects within specific developmental pathways. This includes identifying the genes whose expression is directly regulated by Xnf7 in these contexts and understanding how Xnf7 interacts with other transcription factors and signaling molecules to influence cell fate decisions and morphogenesis. ontosight.ai The role of Xnf7's cytoplasmic retention until the mid-blastula transition (MBT) and its subsequent nuclear entry in executing specific genetic programs for dorsal or ventral identity warrants further detailed investigation at the molecular level. nih.govresearchgate.net

Functional Characterization of Xnf7 Homologs in Other Organisms

Xnf7 is a member of a novel zinc finger gene family, and identifying and functionally characterizing its homologs in other organisms will provide valuable insights into the evolutionary conservation and diversification of its roles. nih.govbiologists.com While Xnf7 was initially studied in Xenopus, the presence of related proteins, such as the human FXY protein which shows sequence similarity to Xnf7, suggests conserved functions. researchgate.net Identifying Xnf7 homologs in diverse species, including mammals, and investigating their expression patterns, subcellular localization, interacting partners, and functional consequences of their manipulation will help to understand the broader biological significance of this protein family. nih.gov Comparative studies can reveal both conserved core functions and species-specific adaptations of Xnf7 family proteins.

Integration of Xnf7 Function within Broader Cellular Processes and Signaling Pathways

Beyond its established roles in embryonic development and cell cycle regulation, future research should explore how Xnf7 integrates with other broader cellular processes and signaling pathways. Given its ubiquitin ligase activity and potential for diverse protein interactions, Xnf7 may influence pathways involved in protein degradation, signal transduction, and potentially other cellular functions like DNA repair or apoptosis, as seen with other TRIM family proteins which can have diverse roles. researchgate.net Investigating how Xnf7 activity is modulated by or influences major signaling cascades, such as those activated by growth factors or involved in stress responses, will provide a more comprehensive understanding of its cellular context. researchgate.net Studies on the phosphorylation-dependent regulation of Xnf7 localization suggest its function may be regulated by multiple kinase activation pathways, highlighting the need to integrate Xnf7 into broader signaling networks. nih.gov

Advanced Computational Modeling and Bioinformatics Approaches for Xnf7 Research

Advanced computational modeling and bioinformatics approaches will be increasingly valuable in future Xnf7 research. These tools can be used to predict protein structure and function, identify potential interacting partners based on sequence or structural homology, and model complex regulatory networks. romj.orgeinsteinmed.edunih.govmdpi.com

Interactive Table: Potential Applications of Computational Approaches in Xnf7 Research

Computational ApproachPotential Application in Xnf7 Research
Protein Structure PredictionModeling the 3D structure of Xnf7 and its domains (e.g., zinc fingers, B-box) to understand function. einsteinmed.edu
Protein-Protein Interaction PredictionIdentifying novel potential interacting partners of Xnf7 based on sequence or structural features. mdpi.com
Regulatory Network ModelingSimulating the complex interactions within Xnf7's regulatory network during development.
Molecular Dynamics SimulationsStudying the conformational changes of Xnf7 upon phosphorylation or binding to other proteins.
Comparative Genomics/BioinformaticsIdentifying and analyzing Xnf7 homologs in different species and studying their evolutionary relationships. nih.gov

Bioinformatics can also aid in the analysis of large-scale datasets generated from experiments like RNA-seq and proteomics, helping to identify coregulated genes and proteins within the Xnf7 network. nih.gov Computational tools can assist in understanding the impact of mutations on Xnf7 function and predicting the effects of manipulating Xnf7 levels on developmental processes. nih.gov Integrating experimental data with computational models will be crucial for building predictive models of Xnf7 function and guiding future experimental design.

Q & A

Q. What are the key structural domains of XNF7, and how do they contribute to its molecular function?

XNF7 contains a tripartite motif: a zinc-binding RING finger, a B-box domain, and a coiled-coil domain. The B-box domain, resolved via NMR, adopts a novel topology with two β-strands, helical turns, and three extended loops, coordinating zinc in a Cys2-His2 arrangement . This structure facilitates protein-protein interactions, critical for chromatin binding and developmental regulation in Xenopus .

Q. How does phosphorylation regulate XNF7 subcellular localization during embryogenesis?

XNF7 is retained in the cytoplasm via a phosphorylation-dependent mechanism until the mid-blastula transition (MBT). Mutagenesis studies (e.g., Thr-to-Glu substitutions at phosphorylation sites) revealed that mimicking phosphorylation prevents nuclear entry, highlighting the role of post-translational modifications in its spatiotemporal regulation .

Q. What experimental models are used to study XNF7’s role in embryonic patterning?

Dominant-negative mutants (e.g., dnxnf7) are microinjected into Xenopus blastomeres to disrupt endogenous XNF7 function. Overexpression in dorsal blastomeres ventralizes embryos, while ventral overexpression causes dorsalization, demonstrating its role in dorsal-ventral axis specification .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in XNF7’s B-box domain?

NMR-derived NOE (nuclear Overhauser effect) data and hydrogen-bonding patterns were used to determine the B-box domain’s solution structure. This approach identified non-canonical metal ligation, as not all conserved Cys/His residues participate in zinc coordination, challenging earlier predictions .

Q. What methodological approaches address contradictions in XNF7’s cytoplasmic retention mechanism?

Conflicting data on the role of the cytoplasmic retention domain (CRD) were resolved using chimeric proteins and phosphorylation-site mutants. For example, fusing CRD to heterologous proteins showed context-dependent functionality, while Thr-Glu substitutions confirmed phosphorylation’s necessity for cytoplasmic anchoring .

Q. How do proteomic tools like qPCR and mutagenesis validate XNF7’s regulatory targets?

qPCR assays in Xenopus embryos quantify expression changes in dorsal (e.g., chordin) and ventral (e.g., BMP4) markers after XNF7 perturbation. Site-directed mutagenesis coupled with phenotypic analysis (e.g., axis defects) links specific phosphorylation sites to functional outcomes .

Data Contradiction Analysis

Q. Why do studies report conflicting roles for XNF7 in mitotic spindle association versus transcriptional regulation?

Early work emphasized XNF7’s nuclear role as a transcription factor, while later studies identified its localization to mitotic spindles. These discrepancies arise from divergent experimental contexts: in vitro DNA-binding assays vs. immunofluorescence in dividing cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.